molecular formula C7H4ClN3O2 B1367118 3-Chloro-4-nitro-1H-indazole CAS No. 54768-47-7

3-Chloro-4-nitro-1H-indazole

Cat. No.: B1367118
CAS No.: 54768-47-7
M. Wt: 197.58 g/mol
InChI Key: GUGAGLJJSMABRQ-UHFFFAOYSA-N
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Description

3-Chloro-4-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring This compound is characterized by the presence of a chlorine atom at the third position and a nitro group at the fourth position on the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-nitro-1H-indazole typically involves the nitration of 3-chloroindazole. One common method includes the reaction of 3-chloroindazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at low temperatures to control the formation of byproducts.

Industrial Production Methods: Industrial production of this compound may involve optimized nitration processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Types of Reactions:

    Nucleophilic Substitution: The chlorine atom at the third position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Electrophilic Substitution: The indazole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium alkoxides or amines in polar solvents.

    Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.

    Electrophilic Substitution: Halogens, nitric acid, or sulfuric acid under controlled conditions.

Major Products:

    Nucleophilic Substitution: Various substituted indazole derivatives.

    Reduction: 3-Chloro-4-amino-1H-indazole.

    Electrophilic Substitution: Halogenated, nitrated, or sulfonated indazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-nitro-1H-indazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitro group can participate in redox reactions, while the chlorine atom can influence the compound’s binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

    3-Chloro-1H-indazole: Lacks the nitro group, which may result in different biological activities.

    4-Nitro-1H-indazole: Lacks the chlorine atom, affecting its reactivity and applications.

    5-Chloro-4-nitro-1H-indazole: Positional isomer with different chemical and biological properties.

Uniqueness: 3-Chloro-4-nitro-1H-indazole is unique due to the combined presence of both chlorine and nitro groups, which can significantly influence its chemical reactivity and biological activity. This combination allows for diverse modifications and applications in various fields.

Properties

IUPAC Name

3-chloro-4-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-7-6-4(9-10-7)2-1-3-5(6)11(12)13/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGAGLJJSMABRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60502510
Record name 3-Chloro-4-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54768-47-7
Record name 3-Chloro-4-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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